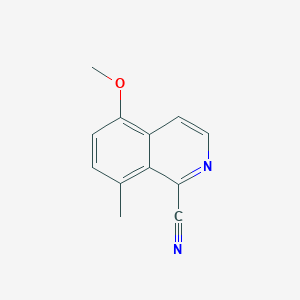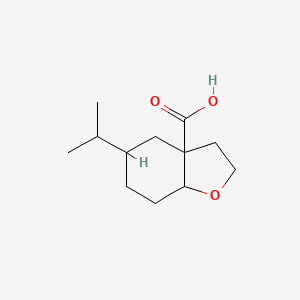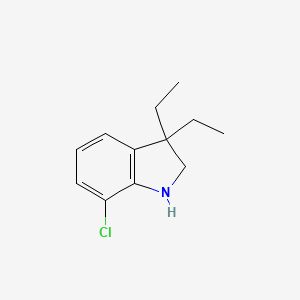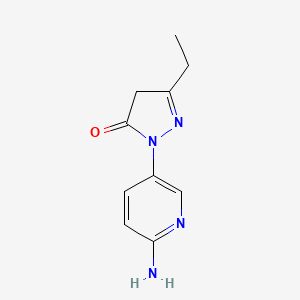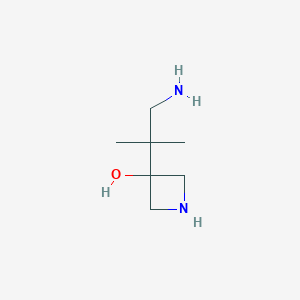
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Análisis De Reacciones Químicas
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde include other thiazole and thiophene derivatives, such as:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing drug used in cancer treatment.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer agent.
What sets this compound apart is its unique combination of thiazole and thiophene rings, which can confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H7NO2S2 |
|---|---|
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
4-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S2/c1-12-9-3-8(14-10-9)6-2-7(4-11)13-5-6/h2-5H,1H3 |
Clave InChI |
SONWJDGWODAMDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NSC(=C1)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
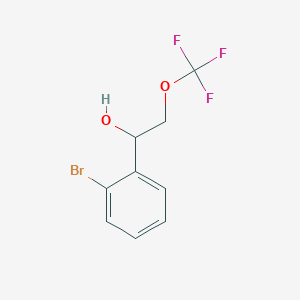
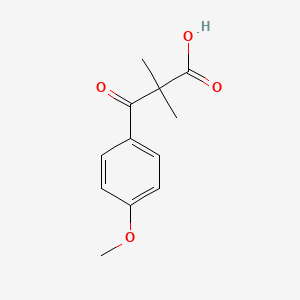
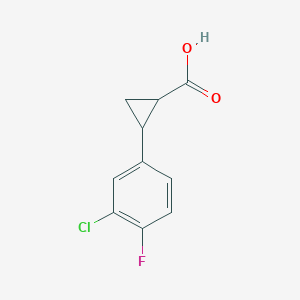
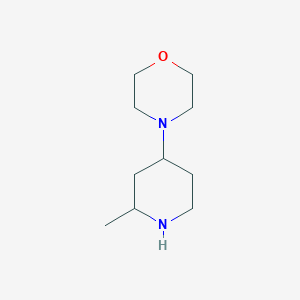
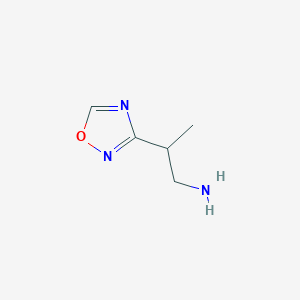
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
